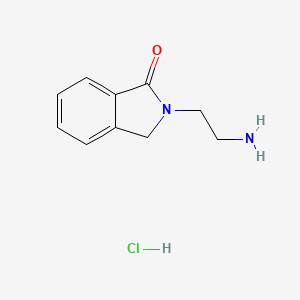

![molecular formula C15H20ClNO2 B2533416 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride CAS No. 60926-04-7](/img/structure/B2533416.png)

4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

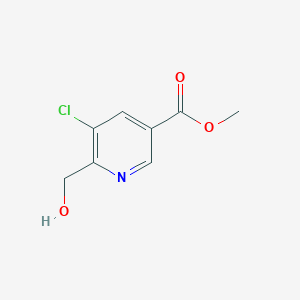

“4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 . It has an average mass of 281.778 Da and a monoisotopic mass of 281.118256 Da . It is also known as 1 (2H)-Pyridinebutanoic acid, 3,6-dihydro-4-phenyl-, hydrochloride (1:1) [ACD/Index Name] and 4- (4-Phenyl-3,6-dihydro-1 (2H)-pyridinyl)butanoic acid hydrochloride (1:1) [ACD/IUPAC Name] .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridinyl group attached to a phenyl group and a butanoic acid group . The InChI representation of the molecule isInChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H . Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its average mass is 281.780 and its monoisotopic mass is 281.11826 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

Species Differences in Biotransformation

One of the research areas concerning this compound involves its biotransformation in different species. 4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride has been studied for its metabolic transformations across various species. For instance, in humans, the ketone group of similar compounds is rapidly reduced to an alcohol, whereas in animals like rats, mice, and dogs, the butanoic side-chain undergoes rapid oxidation to acetic acid. These species-specific metabolic pathways have significant implications for the compound's pharmacological properties and therapeutic applications (Pottier, Busigny, & Raynaud, 1978).

Role in Treating Idiopathic Pulmonary Fibrosis

The compound has been explored for its potential in treating idiopathic pulmonary fibrosis. Specific derivatives of this compound showed high affinity and selectivity for the αvβ6 integrin, which is a critical target in idiopathic pulmonary fibrosis. These properties make it a candidate for further clinical investigation as a potential therapeutic agent for this condition (Procopiou et al., 2018).

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Novel cyclization of derivatives of 4-(substituted-phenylsulfonamido)butanoic acids has been achieved, leading to compounds with significant antimicrobial activity. The minimum inhibitory concentration values for these synthesized compounds indicated potent activity against various microbial strains (Zareef, Iqbal, & Arfan, 2008).

Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives

The compound and its derivatives have been used in the synthesis of β-substituted γ-aminobutyric acid derivatives, which exhibit high pharmacological activity. For example, specific derivatives like Phenibut and Baclofen, which are structurally related, are used as nootropic agents and myorelaxants, respectively. Such research contributes to the development of new pharmacologically active substances (Vasil'eva et al., 2016).

Propriétés

IUPAC Name |

4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c17-15(18)7-4-10-16-11-8-14(9-12-16)13-5-2-1-3-6-13;/h1-3,5-6,8H,4,7,9-12H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUJCRMFXWWRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533337.png)

![2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2533343.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2533344.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide](/img/structure/B2533346.png)

![2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane](/img/structure/B2533349.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoate](/img/structure/B2533351.png)

![Ethyl 2-({5-[(2-naphthylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2533352.png)